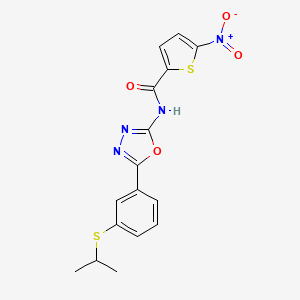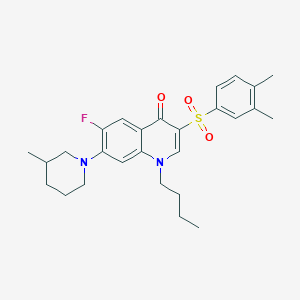
1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinoline derivatives are subject to various synthetic methodologies aiming at enhancing their chemical properties for potential applications. For instance, research on the synthesis of bis(benzo[h]quinolin-10-yl-n)rhodium(III) complexes reveals the preparation and characterization of new complexes, indicating the versatility of quinoline compounds in forming metal complexes, which could be pivotal in catalysis and material science Nonoyama, 1974.
Antimicrobial Activity
Quinoline derivatives exhibit significant antimicrobial and antifungal activities, making them valuable in the development of new therapeutic agents. For example, the synthesis and antimicrobial evaluation of novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrated high activity against various bacterial and fungal strains Fadda et al., 2016.
Utilization in Polymer Synthesis
Quinoline derivatives are also used as monomers in polymer synthesis, highlighting their potential in creating materials with specific properties. For instance, the utilization of quinolone drugs as monomers in the synthesis of poly(norfloxacin diisocyanatododecane polycaprolactone) demonstrates their role in developing antimicrobial materials Yang & Santerre, 2001.
Fluorination and Sulfonation Reactions
Quinoline derivatives are versatile substrates for fluorination and sulfonation reactions, essential for introducing functional groups that modulate their chemical and biological properties. Research on the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent demonstrates the fluorination capabilities of such compounds, which can be critical in medicinal chemistry for modifying drug molecules Umemoto et al., 2010.
Biological and Pharmacological Studies
The exploration of quinoline derivatives in biological systems, including their cytotoxic activities against cancer cell lines, showcases their potential in drug development. For instance, the synthesis of novel 2-sulfonated-benzo[f][1,7]naphthyridines and their evaluation for cytotoxic activities indicate the utility of quinoline derivatives in discovering new anticancer agents Arepalli et al., 2018.
Propriétés
IUPAC Name |
1-butyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-5-6-11-30-17-26(34(32,33)21-10-9-19(3)20(4)13-21)27(31)22-14-23(28)25(15-24(22)30)29-12-7-8-18(2)16-29/h9-10,13-15,17-18H,5-8,11-12,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMVBBDIDAZGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2937370.png)
![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)

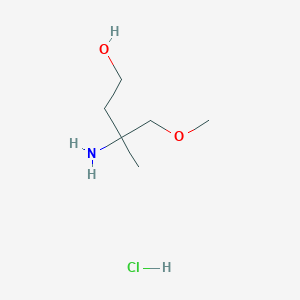
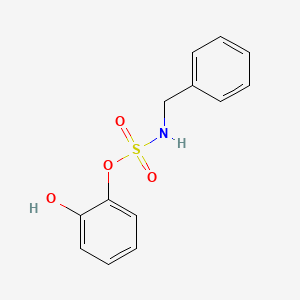
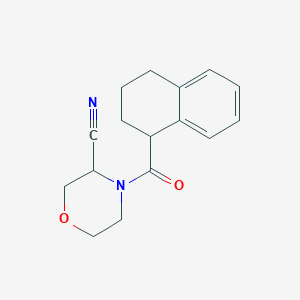
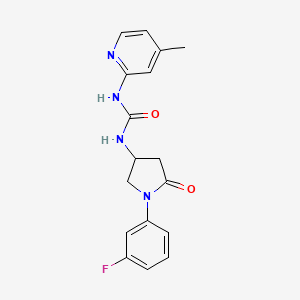
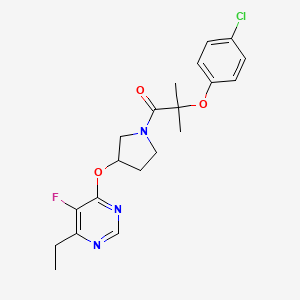
![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)
![4'-Methyl-[1,1'-biphenyl]-4-yl 3-methylbut-2-enoate](/img/structure/B2937386.png)
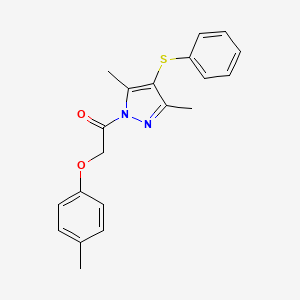
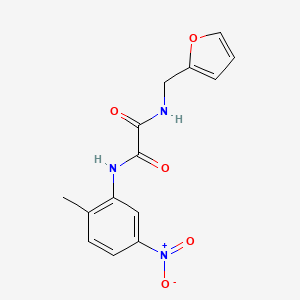
![2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2937390.png)
